5-(p-Tolyl)nicotinonitrile
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Overview
Description
5-(p-Tolyl)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It features a nicotinonitrile core with a p-tolyl group attached to the fifth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(p-Tolyl)nicotinonitrile typically involves a multi-component reaction. One common method is the Dimroth rearrangement, which involves the reaction of chalcones, malononitrile, and secondary heterocyclic amines or sodium alcoholate . The reaction is carried out under specific conditions to achieve good yields of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar multi-component reactions. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-(p-Tolyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
5-(p-Tolyl)nicotinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of 5-(p-Tolyl)nicotinonitrile involves its interaction with specific molecular targets. The nitrile group can enhance binding affinity to certain receptors or enzymes, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Nicotinonitrile: The parent compound with a simpler structure.
4-Phenyl-5-(p-Tolyl)nicotinonitrile: A derivative with an additional phenyl group.
Nicotinonitrile-coumarin hybrids: Compounds with combined nicotinonitrile and coumarin structures.
Uniqueness: 5-(p-Tolyl)nicotinonitrile is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other nicotinonitrile derivatives and contributes to its specific properties and applications.
Properties
IUPAC Name |
5-(4-methylphenyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-10-2-4-12(5-3-10)13-6-11(7-14)8-15-9-13/h2-6,8-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWMSANHQMUUGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=CC(=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745123 |
Source
|
Record name | 5-(4-Methylphenyl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1267230-52-3 |
Source
|
Record name | 5-(4-Methylphenyl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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